12.5-Fold Higher FXIa Inhibitory Potency vs. Clinical Candidate Asundexian
FXIa-IN-7 exhibits an IC50 of 0.4 nM against human FXIa, making it 12.5 times more potent than the clinical-stage FXIa inhibitor asundexian (IC50 = 5.0 nM) when compared under similar biochemical assay conditions [1][2].
| Evidence Dimension | FXIa Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | Asundexian: 5.0 nM |
| Quantified Difference | 12.5-fold higher potency for FXIa-IN-7 |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This substantial potency differential enables the use of lower compound concentrations in assays, minimizing potential off-target or vehicle-related artifacts.
- [1] Pinto, D. J. P., et al. Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach. J Med Chem. 2020;63(15):8088-8113. View Source
- [2] Shen, Y., et al. Asundexian衍生物的设计、合成及活性评价. Journal of China Pharmaceutical University. 2026;57(1):1-9. View Source
